3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-5-(PROPAN-2-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE
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Overview
Description
3-{[(3-Fluorophenyl)methyl]sulfanyl}-5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazinoindole core, which is known for its biological activity, and a fluorophenyl group, which can enhance its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-Fluorophenyl)methyl]sulfanyl}-5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole typically involves multiple steps, starting with the preparation of the triazinoindole core This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes selecting suitable solvents, catalysts, and reaction temperatures. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-{[(3-Fluorophenyl)methyl]sulfanyl}-5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or other reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents, halogens, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
3-{[(3-Fluorophenyl)methyl]sulfanyl}-5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and kinetics.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{[(3-Fluorophenyl)methyl]sulfanyl}-5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the triazinoindole core can modulate the compound’s overall activity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole
- 3-{[(3-Bromophenyl)methyl]sulfanyl}-5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole
- 3-{[(3-Methylphenyl)methyl]sulfanyl}-5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole
Uniqueness
The presence of the fluorophenyl group in 3-{[(3-Fluorophenyl)methyl]sulfanyl}-5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole imparts unique properties, such as increased chemical stability and enhanced reactivity, compared to its chlorinated, brominated, or methylated analogs. This makes it particularly valuable in applications requiring high specificity and stability.
Properties
IUPAC Name |
3-[(3-fluorophenyl)methylsulfanyl]-5-propan-2-yl-[1,2,4]triazino[5,6-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4S/c1-12(2)24-16-9-4-3-8-15(16)17-18(24)21-19(23-22-17)25-11-13-6-5-7-14(20)10-13/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBPCOKISHLWBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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